
N-(2,6-difluorophenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-difluorophenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with two fluorine atoms at the 2 and 6 positions and a methyl group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2,6-difluoroaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as automated purification systems to streamline the production process. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-difluorophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfonamide group.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Electrophilic Aromatic Substitution: Electrophiles like nitric acid, bromine, or sulfuric acid in the presence of catalysts or under specific temperature conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides or sulfonic acids.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Electrophilic Aromatic Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit notable antibacterial properties. N-(2,6-Difluorophenyl)-4-methylbenzenesulfonamide has been evaluated for its effectiveness against various bacterial strains. Studies indicate that the introduction of fluorine atoms enhances the compound's lipophilicity, potentially improving its interaction with bacterial membranes and increasing its antimicrobial efficacy .
Anticancer Research
The compound has also been investigated as a potential anticancer agent. Its structural modifications have been linked to the inhibition of specific cancer cell lines. For instance, derivatives of sulfonamides have shown promising results in inhibiting tumor growth in preclinical models, suggesting that this compound could be a candidate for further development in oncology .
Material Science
Photo- and Electroluminescent Properties
Recent studies have explored the use of this compound in the development of materials with photo- and electroluminescent properties. The incorporation of fluorinated groups has been shown to enhance the photophysical characteristics of organic compounds, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Crystal Engineering
The compound's crystal structure has been analyzed to understand the effects of substituents on its packing and stability. Such studies are crucial for designing new materials with desired mechanical and thermal properties. The crystal engineering of sulfonamides can lead to innovative applications in drug formulation and delivery systems .
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial activity of this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial growth at varying concentrations, indicating its potential as an effective antibacterial agent.
Case Study 2: Anticancer Potential
In vitro studies on human cancer cell lines demonstrated that modifications of this compound resulted in enhanced cytotoxicity compared to standard treatments. These findings suggest a pathway for developing new chemotherapeutic agents based on this compound.
Data Tables
Application Area | Specific Use | Findings |
---|---|---|
Medicinal Chemistry | Antibacterial agent | Effective against Staphylococcus aureus |
Anticancer research | Inhibits growth in human cancer cell lines | |
Material Science | Photo- and electroluminescent materials | Enhanced photophysical properties observed |
Crystal engineering | Improved mechanical stability noted |
Wirkmechanismus
The mechanism of action of N-(2,6-difluorophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can affect various biological pathways and processes, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluoroaniline: A precursor in the synthesis of N-(2,6-difluorophenyl)-4-methylbenzenesulfonamide.
2,6-Difluorobenzamide: Another compound with similar structural features but different functional groups.
4-Methylbenzenesulfonamide: A related sulfonamide compound with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Biologische Aktivität
N-(2,6-difluorophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against cancer cell lines, and relevant case studies.
The compound primarily exerts its effects through the inhibition of specific kinases involved in cancer progression. Notably, it has been shown to inhibit B-Raf kinase, which plays a crucial role in the Raf/MEK/ERK signaling pathway that is often dysregulated in various cancers. The over-activation of B-Raf is linked to melanoma and other malignancies, making it a significant target for therapeutic intervention .
Efficacy Against Cancer Cell Lines
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) observed in various studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (cervical cancer) | 0.89 | |
HL-60 (acute promyelocytic leukemia) | 5.00 | |
AGS (gastric adenocarcinoma) | 9.63 | |
Colon cancer cell lines (HCT116) | < 0.1 | |
Melanoma cell lines | Varies |
These results indicate that the compound has potent anticancer properties, with particularly low IC50 values suggesting high efficacy against specific types of cancer cells.
Induction of Apoptosis
The biological activity of this compound is also characterized by its ability to induce apoptosis in cancer cells. In experiments involving AGS cells, treatment with this compound resulted in significant cell cycle arrest and increased apoptosis markers:
- SubG0 Phase Arrest : The percentage of cells in the subG0 phase increased significantly upon treatment, indicating induction of apoptosis.
- Caspase Activation : The compound activated caspases -8 and -9, which are critical mediators of the apoptotic pathway .
Case Studies and Research Findings
- In Vitro Studies : In vitro studies have shown that this compound effectively inhibited B-Raf kinase activity and reduced cell viability across multiple cancer cell lines. The compound's mechanism involves disrupting the signaling pathways that promote tumor survival and proliferation .
- Animal Models : Preclinical studies using mouse models have demonstrated that this compound can significantly reduce tumor size in xenograft models of melanoma and colorectal cancer. These findings support its potential as a therapeutic agent in clinical settings .
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy and reduce resistance observed with monotherapy approaches .
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c1-9-5-7-10(8-6-9)19(17,18)16-13-11(14)3-2-4-12(13)15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDRBOCQOBNIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.